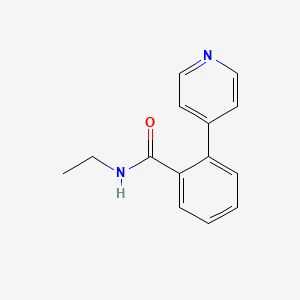

N-ethyl-2-pyridin-4-ylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-2-16-14(17)13-6-4-3-5-12(13)11-7-9-15-10-8-11/h3-10H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCRWNBYNLPOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Ethyl 2 Pyridin 4 Ylbenzamide and Its Analogues

Established Synthetic Routes to N-ethyl-pyridin-ylbenzamide Scaffolds

The construction of the N-ethyl-pyridin-ylbenzamide core relies on robust and well-documented chemical reactions. These methods primarily involve the formation of an amide bond, a fundamental linkage in numerous biologically active molecules.

Amidation Reactions and Direct Coupling Strategies

The most direct method for synthesizing N-ethyl-2-pyridin-4-ylbenzamide is through the amidation of a 2-(pyridin-4-yl)benzoic acid derivative with ethylamine (B1201723). This transformation is a cornerstone of organic synthesis. youtube.com Typically, the carboxylic acid is first activated to a more reactive species, such as an acyl chloride or an anhydride, to facilitate the nucleophilic attack by the amine. youtube.com Common coupling reagents used to promote this reaction include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium (B103445) or uronium-based reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), HATU, HBTU, and HCTU. nih.gov These reagents effectively convert the carboxylic acid into an active ester in situ, which then readily reacts with ethylamine to form the desired amide. nih.gov

Alternatively, direct thermal condensation of the carboxylic acid and amine can be employed, though this often requires high temperatures (above 160°C) and is generally limited to less sensitive substrates due to the initial formation of a less reactive ammonium (B1175870) carboxylate salt. encyclopedia.pub A significant challenge in these direct amidations is the removal of water, the sole byproduct, to drive the reaction to completion. encyclopedia.pubmdpi.com This can be achieved using a Dean-Stark apparatus or by adding molecular sieves, although the latter is less practical for large-scale synthesis. encyclopedia.pubmdpi.com

Another prominent strategy is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed tandem amidation/cyclization has been developed to access related heterocyclic systems, highlighting the versatility of metal catalysis in forming C-N bonds. acs.org

Synthesis of Key Precursors and Intermediates (e.g., Pyridine (B92270) and Benzamide (B126) Moieties)

The synthesis of the essential precursors, namely the substituted pyridine and benzamide moieties, is a critical preliminary step. The key intermediate, 2-(pyridin-4-yl)benzoic acid, can be synthesized through various cross-coupling reactions. One common approach is the Suzuki coupling of a boronic acid derivative of one ring system with a halide of the other. For example, 4-pyridinylboronic acid can be coupled with 2-halobenzoic acid, or a boronic acid derivative of benzoic acid can be coupled with a 4-halopyridine.

The synthesis of 4-halopyridines themselves can be challenging. researchgate.net One method involves the reaction of 4-nitropyridine (B72724) N-oxide with phosphorus trichloride (B1173362) (PCl3) to replace the nitro group with a chlorine atom and deoxygenate the pyridine ring. researchgate.net Another approach starts from the commercially available 4-hydroxypyridine, which can be converted to 4-chloropyridine (B1293800) using reagents like phosphorus pentachloride (PCl5) or PCl3. researchgate.net It is important to note that 4-chloropyridine can be unstable and is often handled as its hydrochloride salt. researchgate.net

Similarly, the synthesis of substituted benzoic acids and their derivatives is well-established. For instance, 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid has been used as a ligand in coordination chemistry, indicating the availability of various substituted benzoic acid precursors. iucr.orgsigmaaldrich.com

Advanced Synthetic Techniques and Catalyst Applications for Pyridinylbenzamide Formation

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for the formation of pyridinylbenzamides, focusing on catalytic systems that offer greater control and sustainability.

Chemodivergent Approaches in Benzamide Synthesis

Chemodivergent synthesis allows for the creation of different products from common starting materials by simply changing the catalyst or reaction conditions. rsc.org This strategy is highly valuable for generating molecular diversity. rsc.org In the context of benzamide synthesis, catalyst control can dictate the outcome of a reaction. For example, in reactions involving unsaturated substrates, the choice of a metal catalyst, Lewis acid, or even the solvent can direct the reaction towards different adducts. rsc.org While specific examples for this compound are not detailed in the provided search results, the principle of using different catalysts (e.g., palladium vs. nickel) or ligands to control the regioselectivity of a coupling reaction to form either the 2-, 3-, or 4-substituted pyridinylbenzamide from the same set of precursors is a plausible application of this approach.

Metal-Organic Framework (MOF) Catalysis in Amidation Reactions

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for a variety of organic transformations, including amidation reactions. digitellinc.comdntb.gov.ua Zirconium-based MOFs, in particular, have shown great promise as recyclable and efficient catalysts for the direct amidation of carboxylic acids and amines under mild conditions. digitellinc.comnih.gov These porous materials can be designed with specific catalytic sites, mimicking the active sites of enzymes. chemrxiv.org

For instance, defect-engineered MOFs, such as MOF-808, can incorporate co-localized synergistic functionalities. digitellinc.comchemrxiv.org By introducing defects with proton transfer capabilities, the catalytic efficiency for amide bond formation can be significantly enhanced, expanding the scope of compatible carboxylic acids. digitellinc.com The mechanism is believed to involve the Lewis acidic metal centers (like Zr) activating the carboxylic acid, while nearby functional groups facilitate the necessary proton transfers, thereby lowering the energy barrier of the reaction. nih.govchemrxiv.org MOFs offer the advantages of high stability, tunability, and recyclability, making them a sustainable choice for amide synthesis. digitellinc.com

Optimization of Reaction Conditions for Enhanced Yield and Purity in Research-Scale Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product, especially in a research or production setting. For the synthesis of N-substituted benzamides, several parameters can be fine-tuned.

A systematic approach, such as response surface methodology (RSM), can be employed to optimize variables like temperature and solvent composition. nih.gov For instance, in a study on the synthesis of related heterocyclic compounds, temperature and the water content in aqueous ethanol (B145695) were optimized to maximize product yield and minimize reaction time. nih.gov

For catalytic reactions, the choice and loading of the catalyst are critical. Studies on direct amidation have shown that catalysts like titanium tetrafluoride (TiF4) can be effective at specific loadings (e.g., 5-10 mol%) in refluxing toluene. rsc.org The reaction time is also a key variable, with aromatic acids sometimes requiring longer reaction times than aliphatic ones. rsc.org

The choice of solvent can also significantly impact the reaction. Toluene or xylene are common solvents for direct amidation, often used with azeotropic removal of water. encyclopedia.pubmdpi.com Purification of the final product is another important consideration. While chromatographic methods are common, in some cases, a simple filtration or recrystallization can be sufficient to obtain a high-purity product. acs.org For instance, the use of certain boron-based amidation reagents allows for purification via a solid-phase workup, avoiding the need for aqueous workup or chromatography. acs.org

Continuous flow chemistry offers another avenue for optimization, providing precise control over reaction parameters and facilitating scalability. ucla.edu Bayesian optimization platforms can be used in conjunction with flow reactors to simultaneously optimize for multiple objectives, such as yield and production rate, by systematically exploring the reaction space defined by variables like temperature and residence time. ucla.edu

Below is a table summarizing various catalytic systems used in amidation reactions:

| Catalyst System | Substrates | Conditions | Yield Range | Reference |

| Boron-based reagents (e.g., B(OCH2CF3)3) | Carboxylic acids, amines | Anhydrous conditions | Not specified | acs.org |

| Titanium tetrafluoride (TiF4) | Aromatic and aliphatic carboxylic acids, amines | Refluxing toluene, 5-10 mol% catalyst | 60-99% | rsc.org |

| Zirconium-based MOFs | Carboxylic acids, amines | Mild conditions, green solvents | Moderate to good | digitellinc.com |

| Nickel/IPr complex | Methyl esters, amines | Acid/base-free | Good | mdpi.com |

| DABCO/Fe3O4 | Aliphatic and (hetero)aromatic acids, methylamine | Not specified | 60-99% | nih.gov |

Derivatization Strategies for N-ethyl-pyridin-ylbenzamide Analogues

The core structure of this compound offers multiple sites for chemical modification to explore structure-activity relationships (SAR) and optimize properties. Derivatization strategies typically focus on three main regions of the molecule: the pyridine ring, the benzamide ring, and the N-ethyl amide linker. These modifications are often guided by computational modeling and the desired therapeutic application. peerj.com

A common approach to developing analogues involves the strategic introduction of various substituents onto the aromatic rings to modulate electronic and steric properties. For instance, in a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which are structural isomers of the titular compound, molecular modeling techniques such as docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) have been employed to guide the design of new derivatives. peerj.com These studies help in understanding the favorable and unfavorable substitutions for enhancing biological activity. peerj.com

Key derivatization strategies for analogues of N-ethyl-pyridin-ylbenzamide include:

Substitution on the Pyridine Ring: The pyridine ring is a key feature, and its modification can significantly impact biological activity. Introduction of substituents such as halogens (e.g., chlorine), alkyl groups, and haloalkyl groups (e.g., trifluoromethyl) has been explored. These substitutions can alter the electronic nature of the pyridine ring and its interaction with biological targets. google.com

Substitution on the Benzamide Ring: The benzamide portion of the molecule is another prime site for derivatization. A wide array of substituents can be introduced, including halogens, alkyls, nitro groups, and others, to probe the steric and electronic requirements for activity. google.comnih.gov

Modification of the Amide Linker: While less common, modifications to the N-ethyl group can also be undertaken to influence factors like metabolic stability and binding affinity.

A patent for fungicidal N-[2-(2-Pyridyl)ethyl]benzamide derivatives, which are structurally related to this compound, provides a clear illustration of these derivatization strategies. The general synthetic route allows for the combination of various substituted pyridines and benzoyl chlorides to generate a library of analogues. google.com

The following tables showcase the types of derivatives that have been synthesized, highlighting the range of substituents explored on both the pyridine and benzamide rings.

Table 1: Examples of Substituents on the Pyridine Ring of N-[2-(Pyridyl)ethyl]benzamide Analogues google.com

| Position on Pyridine Ring | Substituent (X) |

| 3 | Chloro |

| 5 | Trifluoromethyl |

| 3, 5 | Chloro, Trifluoromethyl |

This table is generated based on examples provided in the cited patent and represents common substitution patterns.

Table 2: Examples of Substituents on the Benzamide Ring of N-[2-(Pyridyl)ethyl]benzamide Analogues google.com

| Position(s) on Benzamide Ring | Substituent(s) (Y) |

| 2, 6 | Dichloro |

| 2, 3, 6 | Trichloro |

| 2-chloro, 6-fluoro | Chloro, Fluoro |

| 2-methyl | Methyl |

This table is generated based on examples provided in the cited patent and illustrates the diversity of substituents used in derivatization.

The synthesis of these derivatives often involves the amidation reaction between a substituted 2-(pyridin-2-yl)ethanamine and a substituted benzoyl chloride. google.com This modular approach allows for the systematic exploration of the chemical space around the N-ethyl-pyridin-ylbenzamide scaffold.

In addition to the synthesis of discrete analogues, computational methods can be used to design virtual libraries of compounds with predicted activities. peerj.com For the isomeric N-ethyl-4-(pyridin-4-yl)benzamide series, for example, contour maps from CoMFA and CoMSIA models have been used to identify regions where bulky, electron-donating, or electron-withdrawing groups would be favorable for activity, thus guiding the synthesis of more potent derivatives. peerj.com

Computational Chemistry and Molecular Modeling Insights for N Ethyl Pyridin Ylbenzamide Compounds

Molecular Docking Studies and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of a ligand and identifying key interactions that contribute to its biological activity.

In a study of N-ethyl-4-(pyridin-4-yl)benzamide derivatives targeting ROCK1, molecular docking simulations were pivotal in identifying the critical amino acid residues within the ATP-binding pocket that interact with these inhibitors. peerj.com The binding pocket of the ROCK1 kinase domain is the primary target for these ATP-competitive inhibitors. peerj.com

The docking analysis revealed that these compounds form crucial hydrogen bonds and hydrophobic interactions with several key residues. For instance, a representative compound from the series, N-((2,3-Dihydrobenzo[b] peerj.comdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide (Compound C08), was shown to form a hydrogen bond with the backbone of Met156 in the hinge region of the kinase. peerj.com Additionally, hydrophobic interactions were observed with residues such as Ile82, Val90, Leu107, and Ala215, which further stabilize the ligand within the binding site. peerj.com

Another potent compound in the series (Compound C34) demonstrated an increased number of hydrogen bond interactions, involving not only Met156 and the catalytic lysine (B10760008) Lys105 but also Arg84 and Phe87. peerj.com The pyridine (B92270) and pyrimidine (B1678525) rings of these inhibitors were also found to engage in π-π stacking interactions with the gatekeeper residue Phe368, a common feature in kinase-inhibitor complexes. peerj.com

Key Interacting Residues in ROCK1 for N-ethyl-4-(pyridin-4-yl)benzamide Derivatives

| Interaction Type | Key Residues |

|---|---|

| Hydrogen Bonding | Met156, Lys105, Arg84, Phe87 |

| Hydrophobic Interactions | Ile82, Val90, Leu107, Ala215 |

The binding affinity of a ligand to its target is a critical parameter in drug design, and computational methods can provide reliable estimates. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach to calculate the binding free energy of a protein-ligand complex from molecular dynamics simulation trajectories.

For the series of N-ethyl-4-(pyridin-4-yl)benzamide derivatives, MM/PBSA calculations were performed to estimate their binding free energies with ROCK1. peerj.com The total binding free energy is a sum of various components, including van der Waals energy, electrostatic energy, and solvation free energy. peerj.com The results indicated a strong correlation between the calculated binding free energies and the experimentally determined inhibitory activities (IC50 values) of the compounds. peerj.com

The analysis of individual energy components revealed that van der Waals interactions and non-polar solvation energies were the major contributors to the binding of these inhibitors. peerj.com This suggests that hydrophobic interactions play a dominant role in the stabilization of the protein-ligand complex.

Predicted Binding Free Energies for Selected N-ethyl-4-(pyridin-4-yl)benzamide Derivatives with ROCK1

| Compound | Total Binding Free Energy (kJ/mol) | Interaction Energy (kJ/mol) |

|---|---|---|

| C03 | -107.85 | -253.41 |

| C08 | -109.22 | -247.97 |

| C11 | -114.08 | -279.69 |

| C13 | -102.36 | -194.26 |

| C19 | -76.09 | -215.37 |

| C22 | -95.44 | Not Available |

| C25 | -123.18 | Not Available |

| C29 | -108.85 | Not Available |

| C34 | -130.61 | Not Available |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of the protein-ligand complex, allowing for the investigation of its conformational changes and stability over time. These simulations offer deeper insights than static docking poses.

MD simulations of the N-ethyl-4-(pyridin-4-yl)benzamide derivatives in complex with ROCK1 were performed to assess the stability of the docked poses and to analyze the conformational behavior of the ligands within the active site. peerj.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms was monitored throughout the simulations. Stable RMSD values over the simulation time indicate that the system has reached equilibrium and the ligand remains stably bound in its initial docked conformation. peerj.com

The simulations showed that the key hydrogen bonds identified in the docking studies, particularly with the hinge residue Met156, were maintained for a significant portion of the simulation time for the most active compounds. peerj.com This highlights the importance of this interaction for stable binding.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel compounds.

For the N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were conducted. peerj.com These methods generate contour maps that visualize the regions around the aligned molecules where modifications to the chemical structure would likely lead to an increase or decrease in biological activity. researchgate.net

The developed CoMFA and CoMSIA models for the ROCK1 inhibitors showed good statistical reliability and predictive power. peerj.com The contour maps generated from these models provided valuable insights for lead optimization. For example, the steric and electrostatic contour maps highlighted specific locations where bulky or electron-donating/withdrawing groups would be favorable for enhancing the inhibitory potency. peerj.com Based on these insights, new compounds with potentially improved activity could be designed. peerj.com

Statistical Parameters of the 3D-QSAR Models for N-ethyl-4-(pyridin-4-yl)benzamide Derivatives

| Model | q² | r² | r²_pred |

|---|---|---|---|

| CoMFA | 0.774 | 0.965 | 0.703 |

| CoMSIA | 0.676 | 0.949 | 0.548 |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²_pred: predictive correlation coefficient

Structure Activity Relationship Sar Studies of N Ethyl 2 Pyridin 4 Ylbenzamide Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

The potency and selectivity of N-ethyl-2-pyridin-4-ylbenzamide derivatives are highly dependent on the nature and position of various substituents. Researchers have systematically altered the benzamide (B126) moiety, the pyridine (B92270) ring, and the N-alkyl group to understand their roles in molecular recognition and biological function. researchgate.net

The benzamide moiety is a critical component of the this compound scaffold, playing a significant role in its interaction with target proteins. Modifications to the phenyl ring of the benzamide can drastically alter the compound's inhibitory activity.

Studies on related 2-aryl-2-(pyridin-2-yl)acetamides have shown that unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring tend to exhibit the highest activity. nih.govresearchgate.net Conversely, the introduction of bulky groups can lead to a decrease in antiproliferative activity. mdpi.com The nature of the substituent is also crucial; for instance, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), or carbonyl (-C=O) groups can enhance biological effects. mdpi.com

In the context of tankyrase inhibition, the benzamide portion of the molecule often occupies the nicotinamide (B372718) binding pocket of the enzyme. nih.gov The interactions within this pocket are sensitive to the electronic and steric properties of the substituents on the benzamide ring. For example, in a series of pyrrolidine (B122466) amide derivatives, it was found that small, lipophilic substituents on the terminal phenyl group were preferable for optimal potency. nih.gov

Table 1: Effect of Benzamide Moiety Substitution on Biological Activity

| Compound | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Derivative 1 | Two -OMe groups on phenyl ring | IC50 >50 μM | mdpi.com |

| Derivative 2 | Three -OMe groups on phenyl ring | IC50 = 12 μM | mdpi.com |

| Derivative 3 | Four -OMe groups in an extended structure | IC50 <25 μM | mdpi.com |

| Derivative 4 | Six -OMe groups in an extended structure | IC50 = 1.0 μM | mdpi.com |

| 2-Aryl-2-(pyridin-2-yl)acetamides | Unsubstituted or ortho-/meta-substituted phenyl | High anticonvulsant activity | nih.govresearchgate.net |

| Pyrrolidine amides | Small lipophilic 3-phenyl substituents | Optimal NAAA inhibitory potency | nih.gov |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. NAAA: N-acylethanolamine acid amidase

The pyridine ring is another key structural feature of this compound, and its substitution pattern and the position of the nitrogen atom are critical determinants of biological activity. The nitrogen atom in the pyridine ring can participate in important hydrogen bonding interactions with the target protein.

The substituent on the amide nitrogen, in this case, an ethyl group, plays a crucial role in modulating the physicochemical properties and biological activity of the compound. Variations in the N-alkylation can affect the molecule's solubility, lipophilicity, and ability to form hydrogen bonds.

In a study on benzamide-based 5-aminopyrazoles, the nature of the group attached to the nitrogen was shown to influence antiviral activity. For example, a compound with an ethylthio group was found to be more active than its counterparts with methylthio or benzylthio groups. nih.gov This highlights that even subtle changes in the alkyl substituent can have a significant impact on biological outcomes.

Conformational Preferences and Identification of Bioactive Conformations

The three-dimensional conformation of this compound and its derivatives is critical for their biological activity. The molecule must adopt a specific "bioactive conformation" to fit optimally into the binding site of its target protein. The relative orientation of the benzamide and pyridine rings is a key determinant of this conformation.

X-ray crystallography studies of related compounds have provided insights into their solid-state conformations. For example, the crystal structure of N-(pyridin-4-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide reveals a specific arrangement of the carbonyl and sulfo groups relative to the benzothiazine bicycle. mdpi.com This conformation is believed to be relevant to its analgesic properties. mdpi.com

In the context of tankyrase inhibition, the binding of inhibitors can induce conformational changes in the enzyme. For instance, the binding of some inhibitors causes the D-loop of the enzyme to open up and become disordered. nih.gov Understanding these induced-fit interactions is crucial for designing more potent and selective inhibitors. The bioactive conformation of this compound likely involves a specific torsion angle between the two aromatic rings, allowing for optimal interactions with key residues in the binding pocket of tankyrase. nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies within Benzamide Frameworks

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties. nih.govnih.gov These approaches have been applied to the benzamide framework to discover new classes of inhibitors.

Bioisosteric replacement involves substituting a part of the molecule with another group that has similar physical or chemical properties. For example, in the development of anticonvulsants from 2-aryl-2-(pyridin-2-yl)acetamides, the phenyl ring was replaced with a bioisosteric pyridine ring to explore the impact on activity. researchgate.net

Scaffold hopping aims to identify structurally novel compounds that retain the key pharmacophoric features of the original molecule. nih.govnih.gov This has been successfully used to discover new tankyrase inhibitors. nih.govnih.gov Starting from a known inhibitor scaffold, virtual screening and subsequent chemical modifications can lead to entirely new chemical classes with potent inhibitory activity. nih.govnih.gov For instance, a scaffold hopping approach led to the discovery of 2-(phenyl)-3H-benzo nih.govnih.govthieno[3,2-d]pyrimidin-4-one as a potent tankyrase inhibitor. nih.govnih.gov These strategies allow for the exploration of new chemical space and the potential to overcome limitations of the original benzamide scaffold, such as issues with patents or off-target effects. tmu.edu.tw

Molecular Mechanisms of Interaction in Pre Clinical Research Models

Target Identification and Engagement Studies for N-ethyl-pyridin-ylbenzamide Scaffolds

Target identification is a foundational step in understanding a compound's potential biological effects. This involves identifying specific proteins, enzymes, or receptors with which the compound interacts.

Extensive searches of scientific literature and patent databases did not yield any studies investigating the inhibitory activity of N-ethyl-2-pyridin-4-ylbenzamide specifically against Rho-associated Kinase-1 (ROCK1). While research exists for isomeric compounds such as N-ethyl-4-(pyridin-4-yl)benzamide, which have been studied as ROCK1 inhibitors, this information is not applicable to the distinct chemical structure of this compound. google.compeerj.compeerj.com Therefore, there is no available data on its molecular determinants or mechanism of engagement with ROCK1.

Based on a comprehensive review of available literature, there are no published pre-clinical studies detailing the interaction of this compound with the following enzymatic and receptor targets:

Succinate Dehydrogenase

Cyclooxygenase (COX) Enzymes

Histone Deacetylases (HDACs)

Kinetoplast DNA

Enoyl-Acyl Carrier Protein Reductase (InhA)

While studies on other benzamide (B126) or pyridine-containing derivatives have shown activity against some of these targets, no specific data exists for this compound. nih.govgoogle.compsu.edubrieflands.com

Modulation of Intracellular Signaling Pathways in In Vitro Systems

This subsection reviews the effects of the compound on the complex signaling cascades within cells grown in laboratory settings.

No direct research could be found that evaluates the effect of this compound on the phosphorylation of Protein Kinase-C (PKC) in any cellular model. The indirect relationship between ROCK1 and PKC phosphorylation noted for other compounds cannot be attributed to this compound due to the lack of primary ROCK1 inhibition data. peerj.com

An evaluation of the scientific literature found no specific data on the influence of this compound on the following key cellular processes:

Angiogenesis

Endothelial Cell Proliferation

Cell Cycle Arrest

Apoptosis Induction in Cell Lines

N-ethyl-pyridin-ylbenzamide as Chemical Probes for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate biological systems. There are no published studies in the reviewed literature that describe the development or use of this compound as a chemical probe for the elucidation of any biological pathways.

Summary Table of Findings

The following table summarizes the availability of pre-clinical research data for this compound based on the specified outline.

| Section | Topic | Research Data Available for this compound |

| 5.1.1 | ROCK1 Inhibition | No |

| 5.1.2 | Other Target Interactions | No |

| 5.2.1 | PKC Phosphorylation | No |

| 5.2.2 | Influence on Cellular Processes | No |

| 5.3 | Use as a Chemical Probe | No |

Advanced Analytical and Structural Characterization in Research of N Ethyl 2 Pyridin 4 Ylbenzamide

Spectroscopic Analysis for Structural Elucidation and Confirmation in Research Contexts

Spectroscopic techniques are indispensable tools in chemical research for the structural determination of newly synthesized molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its chemical bonds, functional groups, and the electronic environment of its atoms can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. By observing the magnetic properties of atomic nuclei, it provides information about the connectivity and chemical environment of atoms.

¹H NMR: In a hypothetical ¹H NMR spectrum of N-ethyl-2-pyridin-4-ylbenzamide, distinct signals would be expected for the protons of the ethyl group, the benzamide (B126) ring, and the pyridine (B92270) ring. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The protons on the benzamide and pyridine rings would appear as a series of multiplets in the aromatic region of the spectrum. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks would be observed for the two carbons of the ethyl group, the carbon of the amide carbonyl group, and the various carbons of the benzamide and pyridine rings. The chemical shift of the carbonyl carbon would be notably downfield.

While these spectroscopic methods are standard for characterization, specific, experimentally-derived NMR data for this compound is not widely available in the current body of scientific literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. The exact mass of this compound has been calculated based on its molecular formula, C₁₄H₁₄N₂O.

Table 1: Computed Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂O | |

| Molecular Weight | 226.27 g/mol | |

| Exact Mass | 226.110613074 Da |

The fragmentation pattern observed in a mass spectrum would also provide valuable structural information, showing how the molecule breaks apart under the experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected. A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group would be prominent. Additionally, N-H stretching and bending vibrations from the amide group, C-H stretching from the aromatic rings and the ethyl group, and C=C and C=N stretching from the aromatic pyridine ring would be observed. Specific, experimentally-derived IR data for this compound is not readily found in published literature.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction of N-ethyl-pyridin-ylbenzamide and its Analogues

To date, the single-crystal X-ray diffraction structure of this compound has not been reported in the scientific literature. If suitable crystals were grown, this technique would provide an unambiguous determination of its solid-state conformation and packing arrangement. Studies on analogous compounds, such as those containing pyridine and benzamide moieties, have utilized this technique to confirm their molecular structures and understand the supramolecular interactions, like hydrogen bonding, that govern their crystal packing.

Co-crystallization Studies with Biological Targets for Ligand-Binding Site Characterization

Co-crystallization is a technique where a small molecule (ligand) is crystallized with a biological macromolecule, such as a protein, to determine the precise interactions between them. This is a crucial step in structure-based drug design. There are currently no published studies on the co-crystallization of this compound with any biological targets. Such a study would be invaluable for understanding its mechanism of action if it were identified as a biologically active agent, revealing the specific amino acid residues involved in binding and the orientation of the compound within the active site.

Chromatographic Purity and Separation Methodologies for Research Samples (e.g., HPLC, TLC)

In the research and development of this compound, establishing the purity of synthesized batches and isolating the compound from reaction mixtures are critical steps. Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are fundamental for these purposes. These methods allow for the qualitative assessment of reaction progress and the quantitative determination of purity and the profile of any related substances.

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of chemical reactions leading to the synthesis of this compound. Its simplicity and speed enable chemists to quickly ascertain the consumption of starting materials and the formation of the desired product. In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel 60 F254. The plate is then developed in a chamber containing a suitable mobile phase.

The choice of eluent is critical and is determined by the polarity of the compounds to be separated. For this compound and its precursors, a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297) is often employed. The ratio of these solvents is optimized to achieve a good separation between the starting materials, the product, and any byproducts. For instance, a mobile phase of n-hexane:ethyl acetate in a 7:3 (v/v) ratio might be a suitable starting point. After development, the plate is visualized under UV light at 254 nm, where the aromatic nature of the pyridine and benzamide rings allows for easy detection. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component.

High-Performance Liquid Chromatography (HPLC) provides a more robust and quantitative method for assessing the purity of this compound and for separating it from impurities. HPLC is the preferred method for final purity analysis of research samples due to its high resolution, sensitivity, and reproducibility. The development of a specific HPLC method would involve the careful selection of a stationary phase, mobile phase, and detector.

A reversed-phase HPLC method is commonly developed for compounds of this nature. A C18 column is a typical choice for the stationary phase, offering good retention and separation of moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier (like acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the elution of all components, from polar impurities to the less polar active substance, within a reasonable timeframe.

Detection is typically carried out using a Diode-Array Detector (DAD) or a UV-Vis detector set at a wavelength where this compound exhibits maximum absorbance, likely in the range of 254-270 nm, owing to its aromatic chromophores. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

For a comprehensive analysis of potential impurities, a forced degradation study might be conducted, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light. The resulting degradants are then analyzed by the developed HPLC method to demonstrate its stability-indicating capabilities.

Below are illustrative data tables representing typical results from TLC and HPLC analyses of a research sample of this compound.

Table 1: Illustrative TLC Data for Reaction Monitoring of this compound Synthesis

| Compound | Rf Value (n-hexane:ethyl acetate 7:3) | UV Visualization (254 nm) |

| Starting Material 1 (e.g., 2-(pyridin-4-yl)benzoic acid) | 0.15 | Visible |

| Starting Material 2 (e.g., Ethylamine) | Not UV active | Not Visible |

| This compound | 0.45 | Visible |

| Byproduct 1 | 0.30 | Visible |

This table is interactive. You can sort and filter the data.

Table 2: Illustrative HPLC Purity Analysis of a Research Sample of this compound

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 2.5 | 0.10 | Unknown Impurity |

| 2 | 4.8 | 0.25 | Starting Material 1 |

| 3 | 8.2 | 99.50 | This compound |

| 4 | 10.1 | 0.15 | Unknown Impurity |

This table is interactive. You can sort and filter the data.

These chromatographic methods are essential for ensuring the quality and integrity of this compound used in further research, providing the necessary confidence in the identity and purity of the compound.

Design and Exploration of Novel N Ethyl 2 Pyridin 4 Ylbenzamide Analogues

Lead Optimization and Analog Design Strategies Based on SAR and Computational Data

The optimization of lead compounds is a critical phase in drug discovery, relying heavily on understanding the structure-activity relationship (SAR) and leveraging computational tools. For analogues of the pyridinyl-benzamide scaffold, particularly N-ethyl-4-(pyridin-4-yl)benzamide, extensive computational modeling has been employed to guide the design of more potent inhibitors, notably for targets like Rho-associated kinase-1 (ROCK1). peerj.comresearchgate.netbohrium.com

A significant study in this area utilized a dataset of 42 novel N-ethyl-4-(pyridin-4-yl)benzamide-based compounds with a broad range of inhibitory activities against ROCK1, with IC50 values ranging from 0.003 µM to 16 µM. peerj.compeerj.com To establish a robust SAR, three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were implemented. peerj.combohrium.compeerj.com These models demonstrated strong predictive capabilities, yielding high correlation coefficients (CoMFA: q² = 0.774, r² = 0.965; CoMSIA: q² = 0.676, r² = 0.949) and allowing for the generation of contour maps. peerj.compeerj.com

These maps revealed crucial insights for analog design:

Steric and Electrostatic Fields: The CoMFA and CoMSIA models highlighted regions where bulky or electropositive/negative substituents would enhance or diminish inhibitory activity. For instance, the CoMFA model indicated that steric and electrostatic fields contributed 63% and 37%, respectively, to the model's predictive power. peerj.com

Favorable and Unfavorable Substitutions: The contour maps provided a visual guide for modifying chemical groups. Based on these insights, researchers designed forty new compounds, with seven showing higher predicted activity (pIC50) than the initial leads. peerj.compeerj.com

Molecular docking and molecular dynamics (MD) simulations further elucidated the binding modes of these inhibitors within the ROCK1 active site. peerj.comresearchgate.net These studies confirmed that pyridinyl-benzamide-based inhibitors primarily occupy the ATP binding pocket, forming critical interactions with the hinge loop. peerj.com The combination of 3D-QSAR, docking, and MD simulations provides a powerful, synergistic approach for understanding molecular modifications and rationally designing next-generation inhibitors. peerj.com

Diversification of Heterocyclic Moieties (e.g., Pyrimidine (B1678525), Thiazole (B1198619), Indole (B1671886), Triazole) in Benzamide-Containing Structures

To expand the chemical space and discover novel biological activities, the core benzamide (B126) structure can be hybridized with various heterocyclic moieties. This diversification strategy has led to the development of compounds with a wide array of therapeutic applications.

Pyrimidine: The pyrimidine ring, a key component of nucleic acids, is a privileged scaffold in medicinal chemistry. Benzamide derivatives incorporating pyrimidine have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov While simple benzamides did not show significant kinase inhibition, related cyclic structures known as benzamidines demonstrated high inhibitory activity. nih.gov In other studies, a series of new pyrimidine derivatives were synthesized by condensing different chalcones with guanidine (B92328) hydrochloride, with some showing significant anti-inflammatory and cytotoxic activities. researchgate.net The design of novel aminopyrimidine derivatives has also yielded potential anticancer agents. mdpi.com

Thiazole: The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen that is present in many biologically active compounds. nih.govwisdomlib.orgnih.govresearchgate.net Its aromatic nature allows for various chemical modifications, leading to agents with anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net For example, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity. researchgate.net The study found that a 4-chloro-2-methylphenyl amido substituted thiazole showed the highest activity against the HCT-8 cell line, demonstrating the sensitivity of the structure to specific substitutions. researchgate.net

Indole: The indole scaffold is another crucial heterocyclic system in drug discovery, often found in molecules designed as enzyme inhibitors. tandfonline.com A novel series of indole-based benzenesulfonamides were designed as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov In these hybrids, the indole moiety was connected to a benzenesulfonamide (B165840) group via a flexible amide linker. nih.gov SAR studies revealed that sulfonamides with para- and meta-substitutions generally exhibited higher inhibitory activity compared to ortho-substituted analogues, and a longer amide linker often led to higher potency. nih.gov

Triazole: Triazoles are five-membered rings with three nitrogen atoms that can be readily synthesized using "click chemistry". mdpi.comresearchgate.net This scaffold is present in numerous antifungal medications. nih.gov Researchers have designed and synthesized benzimidazole-1,2,4-triazole derivatives as potential antifungal agents that target the enzyme 14α-demethylase. nih.gov Additionally, a series of 1,4-diphenyl-1,2,3-triazole compounds were developed to inhibit the Nrf2-Keap1 protein-protein interaction, highlighting the utility of triazole-containing structures in targeting complex biological pathways. nih.gov

Rational Design of Ligands Targeting Specific Protein Domains or Motifs

The rational design of ligands aims to create molecules that bind with high affinity and selectivity to a specific biological target, often a particular domain or motif on a protein. nih.gov This approach relies on a detailed understanding of the three-dimensional structure of the target and the molecular interactions that govern binding.

The development of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors is a prime example of rational ligand design. peerj.combohrium.compeerj.com Computational studies, including molecular docking and MD simulations, provided an atomic-level view of how these inhibitors fit into the ATP binding pocket of the ROCK1 kinase domain. peerj.comresearchgate.net Key interactions identified include:

Hinge Loop Binding: The pyridine (B92270) nitrogen of the inhibitor forms a crucial hydrogen bond with the backbone of Met256 in the hinge region of the kinase. researchgate.net

Interaction with Key Motifs: The ligands are positioned to interact with other conserved kinase motifs such as the catalytic loop and the DFG motif, which are essential for kinase function. peerj.comresearchgate.net

Binding free energy calculations using methods like Molecular Mechanics Poison-Boltzmann Surface Area (MMPBSA) quantified the affinity of different analogues. peerj.compeerj.com For instance, the total MMPBSA binding free energies for a set of ten compounds ranged from -76.09 kJ/mol to -130.61 kJ/mol, correlating with their observed inhibitory potencies. peerj.com This detailed energetic and structural information allows for the coherent modification of the lead molecule to enhance binding affinity and selectivity. peerj.com

This design principle extends to other benzamide-based structures targeting different proteins. For example, in the design of antifungal benzimidazole-triazole derivatives, the triazole ring is positioned to coordinate with the heme iron in the active site of the target enzyme, 14α-demethylase, effectively blocking its function. nih.gov Similarly, indole-based benzenesulfonamides were designed with specific linkers and substitution patterns to optimally occupy the active site of carbonic anhydrase isoforms, demonstrating the broad applicability of rational design strategies based on a versatile amide scaffold. nih.goveurekaselect.com

Emerging Research Applications and Future Directions for N Ethyl 2 Pyridin 4 Ylbenzamide Chemistry

Advancements in Methodological Approaches in Computational Chemistry for Benzamide (B126) Scaffolds

The benzamide scaffold, a core component of N-ethyl-2-pyridin-4-ylbenzamide, is a significant pharmacophore in medicinal chemistry. Advances in computational chemistry are providing powerful tools to understand and predict the behavior of benzamide derivatives, thereby accelerating drug discovery and design. These in-silico methods offer a cost-effective and efficient means to explore vast chemical spaces and design molecules with desired properties.

Key computational approaches applied to benzamide scaffolds include pharmacophore modeling, 3D Quantitative Structure-Activity Relationship (3D-QSAR), and molecular docking. researchgate.net Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For instance, a study on benzamide derivatives as glucokinase activators generated a pharmacophore hypothesis (ADRR_1) that highlighted crucial features like hydrogen bond acceptors, aromatic rings, and hydrophobic groups required for potent activity. researchgate.net

3D-QSAR studies build computational models that correlate the 3D properties of molecules with their biological activities. This helps in understanding the structure-activity relationship (SAR) and predicting the activity of novel compounds. For benzamide derivatives, 3D-QSAR has revealed that substitutions on the benzamide scaffold with electropositive and hydrophobic groups can enhance biological activity. researchgate.net Molecular docking simulations predict the preferred orientation of a molecule when bound to a target protein, offering insights into the binding mode and affinity. researchgate.net These simulations have been instrumental in optimizing the interaction of benzamide derivatives with their biological targets. researchgate.netsci-hub.seresearchgate.net

The integration of these computational techniques allows for a comprehensive analysis of benzamide scaffolds. By converting 2D molecular structures into 3D and using force fields like OPLS_2005, researchers can prepare ligands for detailed simulation studies. researchgate.net This multi-faceted computational approach is crucial for the rational design of new benzamide-based compounds, including derivatives of this compound, for various therapeutic applications.

Table 1: Computational Methods for Analyzing Benzamide Scaffolds

| Computational Method | Application to Benzamide Scaffolds | Key Insights |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Defines necessary hydrogen bond acceptors, donors, aromatic rings, and hydrophobic groups. researchgate.net |

| 3D-QSAR | Correlates 3D molecular properties with biological activity to guide optimization. | Reveals that electropositive and hydrophobic substitutions can increase potency. researchgate.net |

| Molecular Docking | Predicts binding orientation and affinity within a biological target. | Elucidates binding modes and helps in the rational design of more potent inhibitors. researchgate.netresearchgate.net |

| Frontier Molecular Orbitals | Evaluates electronic properties like HOMO/LUMO energy gaps. | Predicts reactivity and electronic transitions, aiding in the design of molecules with specific electronic properties. sci-hub.se |

Exploration of N-ethyl-pyridin-ylbenzamide in Materials Science Research

The exploration of pyridinylbenzamide derivatives, including this compound, in materials science is an emerging area with potential applications stemming from the inherent properties of the constituent aromatic and amide groups. While direct research on this compound for materials science is not extensively documented, the characteristics of related benzamide and pyridine (B92270) structures provide a strong basis for future investigation.

The amide linkage is known to promote self-assembly through hydrogen bonding, a key principle in designing structured materials. Benzamide derivatives, particularly those with multiple alkoxy chains, have been shown to exhibit liquid crystalline properties. electronicsandbooks.com These materials can form ordered phases, such as columnar or stack-like structures, which are of interest for applications in displays and sensors. electronicsandbooks.com The formation of these mesophases is highly dependent on the hydrogen-bonding network, which can be manipulated by N-alkylation; for instance, N-methylation can disrupt liquid crystalline behavior by hindering inter-dimeric hydrogen bonding. electronicsandbooks.comrsc.org This suggests that the N-ethyl group in this compound would play a critical role in its self-assembly and potential liquid crystalline properties.

Furthermore, the pyridine ring introduces additional functionalities. Pyridyl-containing ligands are extensively used in the construction of metal-organic frameworks (MOFs). rsc.org These materials are highly porous and have applications in gas storage, separation, and catalysis. rsc.orgnih.gov The nitrogen atom in the pyridine ring of this compound could serve as a coordination site for metal ions, opening the possibility of using its derivatives as building blocks for novel MOFs with unique structural and functional properties.

Conjugated polymers containing amide groups are also being investigated for their electronic properties. The incorporation of amide-containing side chains can modulate the self-assembly and solid-state morphology of these polymers, which in turn affects their charge carrier mobility in devices like organic field-effect transistors (OFETs). acs.org The interplay between the electron-donating amide and the electron-withdrawing pyridine ring in the this compound scaffold could lead to interesting electronic and photophysical properties, making it a candidate for exploration in organic electronics. sci-hub.seacs.org

Challenges and Opportunities in Pyridinylbenzamide-Based Chemical Biology Research

The pyridinylbenzamide scaffold, as exemplified by this compound, holds considerable promise in chemical biology, yet its development is accompanied by specific challenges and opportunities. Chemical biology aims to use small molecules to perturb and study biological systems, and pyridinylbenzamide derivatives represent a versatile class of compounds for this purpose. nih.govnih.gov

One of the primary opportunities lies in the vast and largely unexplored chemical space of pyridinylbenzamide derivatives. The modular nature of the scaffold allows for systematic modifications of the pyridine ring, the benzamide core, and the N-alkyl group, enabling the generation of large and diverse chemical libraries. nih.gov This diversity is crucial for screening against a wide range of biological targets to uncover novel biological functions and potential therapeutic leads. nih.govingentaconnect.com The benzimidazole (B57391) scaffold, which shares structural similarities with pyridinylbenzamide, has already demonstrated a wide range of biological activities, including anticancer and antimicrobial effects, suggesting a rich field of possibilities for pyridinylbenzamides. rsc.orgingentaconnect.com

However, this potential is coupled with significant challenges . A major hurdle in chemical biology is target identification and validation. tandfonline.com While a phenotypic screen might identify a pyridinylbenzamide derivative with an interesting cellular effect, deconvoluting its precise molecular target(s) can be a complex and resource-intensive process. Polypharmacology, where a compound interacts with multiple targets, is common and can complicate the interpretation of biological outcomes.

Another challenge is achieving high selectivity and potency. For a pyridinylbenzamide to be a useful chemical tool, it must interact with its intended target with high affinity and selectivity to minimize off-target effects. This often requires extensive structure-activity relationship (SAR) studies and optimization of the lead compound. nih.gov Furthermore, ensuring that these molecules have appropriate physicochemical properties, such as cell permeability and metabolic stability, to be effective in a cellular context is a critical aspect of their development. nih.govtandfonline.com Overcoming the challenges of synthesis, purification, and characterization of these novel derivatives is also a continuous effort in the field. nih.gov

Potential for N-ethyl-pyridin-ylbenzamide Derivatives in Academic Chemical Probe Development

Derivatives of this compound are attractive candidates for development as academic chemical probes. Chemical probes are potent, selective, and well-characterized small molecules used to study the function of proteins and biological pathways in cells and organisms. tandfonline.com The development of such probes from the pyridinylbenzamide scaffold offers a powerful approach to advance fundamental biological understanding.

The potential of these derivatives stems from the tunability of the pyridinylbenzamide core. The ability to systematically modify the structure allows for the optimization of properties crucial for a high-quality chemical probe. A key aspect is the development of a detailed structure-activity relationship (SAR) to enhance potency and selectivity for a specific biological target. tandfonline.com For example, phenotypic screens could identify an initial hit from a library of pyridinylbenzamide derivatives, which can then be optimized through iterative chemical synthesis and biological testing. tandfonline.com

An essential step in probe development is target identification and engagement. Once a derivative shows a desired biological effect, techniques such as chemical proteomics can be employed to identify its protein target(s). tandfonline.com The pyridinylbenzamide scaffold can be designed to incorporate a "handle"—a chemically reactive group or tag—that allows for affinity-based pulldown experiments or imaging studies without disrupting its primary biological activity. This is crucial for validating target engagement in a cellular context.

Q & A

Q. What are the optimal synthetic routes for preparing N-ethyl-2-pyridin-4-ylbenzamide with high purity?

Methodological Answer:

- The synthesis typically involves coupling 2-pyridin-4-ylbenzoic acid with ethylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Catalytic DMAP can enhance reaction efficiency.

- Key optimization parameters include temperature (0–25°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for acid:amine). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for high purity (>95%) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography is the gold standard for unambiguous structural confirmation. Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data (≤1.0 Å) to resolve bond angles and torsion angles .

- Complementary techniques: NMR (¹H/¹³C for functional group verification), HRMS (exact mass ±5 ppm), and FTIR (amide C=O stretch ~1650 cm⁻¹) .

Q. What experimental designs are recommended for assessing the compound’s biological activity?

Methodological Answer:

- Dose-response assays : Use a logarithmic concentration range (e.g., 1 nM–100 μM) in cell-based models (e.g., cancer cell lines) with viability readouts (MTT/WST-1). Include positive controls (e.g., doxorubicin) and triplicate replicates.

- Target engagement studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (KD) to hypothesized targets (e.g., kinase domains) .

Q. Which analytical techniques are most effective for monitoring reaction progress and purity?

Methodological Answer:

- TLC (silica plates, UV visualization) for real-time monitoring.

- HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) to quantify purity. Retention time consistency (±0.2 min) confirms batch reproducibility .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Perform molecular docking (AutoDock Vina, Glide) using PubChem-derived 3D structures (CID: [insert if available]) to screen against target proteins (e.g., EGFR, PARP).

- QSAR models : Train on datasets of analogs with measured IC₅₀ values, using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. What strategies resolve crystallographic challenges (e.g., twinning or disorder) in structural determination?

Methodological Answer:

Q. How should researchers address solubility limitations in biological assays?

Methodological Answer:

Q. How to reconcile contradictory bioactivity data across studies?

Methodological Answer:

- Conduct meta-analysis of published datasets, adjusting for variables like cell line heterogeneity (e.g., ATCC authentication) or assay conditions (serum concentration, incubation time).

- Validate findings via orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) .

Q. What are best practices for multi-step synthesis scale-up without compromising yield?

Methodological Answer:

- Flow chemistry : Optimize residence time and temperature for each step (e.g., amidation at 50°C, 10-min residence).

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediates and automate quenching .

Q. How to design isotope-labeled analogs for metabolic stability studies?

Methodological Answer:

- Synthesize ¹³C/¹⁵N-labeled ethylamine via reductive amination (NaBH₃CN, ¹³C-formaldehyde). Incorporate into the benzamide moiety.

- Track metabolites using LC-MS/MS with MRM (multiple reaction monitoring) transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.